molecular formula C24H23Cl2N3OS2 B11629770 2-Amino-1-(3,4-dichlorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile CAS No. 476483-28-0

2-Amino-1-(3,4-dichlorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No.: B11629770
CAS No.: 476483-28-0
M. Wt: 504.5 g/mol
InChI Key: KVWXPJBJWMVVCA-UHFFFAOYSA-N
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Description

2-Amino-1-(3,4-dichlorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3,4-dichlorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile typically involves multi-step organic reactions

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur-containing thienyl group.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: Nucleophilic substitution reactions can take place at the amino group or the dichlorophenyl ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.

Biology

Biologically, quinoline derivatives are often explored for their antimicrobial, antiviral, and anticancer properties. This compound may be investigated for similar activities.

Medicine

In medicine, such compounds are studied for their potential therapeutic effects. They may act as enzyme inhibitors, receptor agonists or antagonists, or other pharmacologically active agents.

Industry

Industrially, these compounds can be used in the development of new materials, dyes, and other chemical products.

Mechanism of Action

The mechanism of action of 2-Amino-1-(3,4-dichlorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Other compounds in the quinoline family, such as chloroquine and quinine.

    Thienyl Compounds: Compounds containing the thienyl group, such as thiophene derivatives.

    Dichlorophenyl Compounds: Compounds with dichlorophenyl groups, often used in pesticides and pharmaceuticals.

Uniqueness

The uniqueness of 2-Amino-1-(3,4-dichlorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile lies in its combination of functional groups, which may confer unique biological activities and chemical reactivity.

Properties

CAS No.

476483-28-0

Molecular Formula

C24H23Cl2N3OS2

Molecular Weight

504.5 g/mol

IUPAC Name

2-amino-1-(3,4-dichlorophenyl)-4-(2-ethylsulfanylthiophen-3-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C24H23Cl2N3OS2/c1-4-31-23-14(7-8-32-23)20-15(12-27)22(28)29(13-5-6-16(25)17(26)9-13)18-10-24(2,3)11-19(30)21(18)20/h5-9,20H,4,10-11,28H2,1-3H3

InChI Key

KVWXPJBJWMVVCA-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C=CS1)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=CC(=C(C=C4)Cl)Cl)N)C#N

Origin of Product

United States

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